molecular formula C9H9N3S B111036 4-(3-Amino-phenyl)-thiazol-2-ylamine CAS No. 103740-34-7

4-(3-Amino-phenyl)-thiazol-2-ylamine

Cat. No. B111036
CAS RN: 103740-34-7
M. Wt: 191.26 g/mol
InChI Key: NCWQWEQGANDQFS-UHFFFAOYSA-N
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Description

The compound “4-(3-Amino-phenyl)-thiazol-2-ylamine” appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains two amino groups (-NH2), which are attached to the phenyl ring and the thiazol ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or cyclization . The amino groups could be introduced through various methods, such as nucleophilic substitution or reduction of nitro groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which would contribute to its aromaticity and stability. The amino groups could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the thiazole ring and the amino groups. The thiazole ring could potentially undergo electrophilic aromatic substitution reactions, while the amino groups could act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring could contribute to its stability and solubility, while the amino groups could influence its acidity and basicity .

Scientific Research Applications

Sensing Applications

4-(3-Amino-phenyl)-thiazol-2-ylamine: has been utilized in the development of boronic acid-based sensors. These sensors exploit the compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, making it valuable in both homogeneous assays and heterogeneous detection .

Material Science

Thiophene derivatives, which include 4-(3-Aminophenyl)thiazol-2-amine , play a significant role in material science. They are used as corrosion inhibitors and are integral to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

The compound is part of the thiazole family, which exhibits a wide range of pharmacological properties. Thiazoles have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .

Nanopigments for Printing

Recent research has explored the use of 4-(3-Aminophenyl)thiazol-2-amine in the synthesis of novel nanopigments. These pigments are applied in printing on paper, carton, and polyester fabrics, offering advantages such as improved color strength and fastness properties .

Antileishmanial Agents

Studies have investigated the use of thiazole compounds as scaffolds for new antileishmanial drugs. The structure-activity relationship of these compounds, including 4-(3-Aminophenyl)thiazol-2-amine , is a key area of research in the development of treatments for leishmaniasis .

Electrophoresis and Analytical Methods

The interaction of boronic acids with proteins and their manipulation has led to the use of 4-(3-Amino-phenyl)-thiazol-2-ylamine in electrophoresis of glycated molecules. It is also employed as a building material for microparticles in analytical methods .

Future Directions

The study and application of such a compound could potentially be explored in various fields, such as medicinal chemistry, due to the presence of the thiazole ring and amino groups, which are common features in many biologically active compounds .

properties

IUPAC Name

4-(3-aminophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQWEQGANDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284776
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-phenyl)-thiazol-2-ylamine

CAS RN

103740-34-7
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminophenyl)-1,3-thiazol-2-amine
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